Sofosbuvir impurity M

Descripción general

Descripción

Sofosbuvir impurity M is a process-related impurity found in the synthesis of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. This compound is formed during the manufacturing process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sofosbuvir impurity M involves several steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The chromatographic separation of sofosbuvir and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with specific mobile phases and detection methods .

Industrial Production Methods

In industrial settings, the production of sofosbuvir and its impurities, including impurity M, involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of various reagents and solvents, such as trifluoroacetic acid, acetonitrile, and ammonium acetate buffer, to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Sofosbuvir impurity M undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

Reduction: Reduction reactions can alter the chemical structure of the impurity.

Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Aplicaciones Científicas De Investigación

Sofosbuvir impurity M has several scientific research applications, including:

Biology: Studied for its potential biological activity and interactions with biological targets.

Industry: Utilized in quality control processes to ensure the purity and safety of sofosbuvir products.

Mecanismo De Acción

The mechanism of action of sofosbuvir impurity M is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. the impurity does not exhibit the same antiviral activity as sofosbuvir and is primarily studied for its impact on the stability and purity of the final pharmaceutical product .

Comparación Con Compuestos Similares

Sofosbuvir impurity M can be compared with other process-related impurities and degradation products of sofosbuvir, such as:

Phosphoryl impurity: Another process-related impurity that is formed during the synthesis of sofosbuvir.

PSI-6206: A uridine metabolite of sofosbuvir that is a potent inhibitor of the HCV NS5B polymerase.

PSI-6130: A cytidine nucleoside analog that is a precursor in the synthesis of sofosbuvir.

This compound is unique in its specific formation pathway and structural characteristics, which distinguish it from other related compounds.

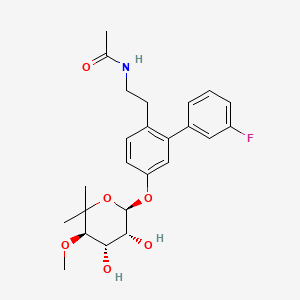

Propiedades

Número CAS |

2095551-10-1 |

|---|---|

Fórmula molecular |

C₂₂H₃₀N₃O₁₀P |

Peso molecular |

527.46 |

Nombre IUPAC |

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |

Clave InChI |

WAKQLZVLNOKKHE-BFQGEBBDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

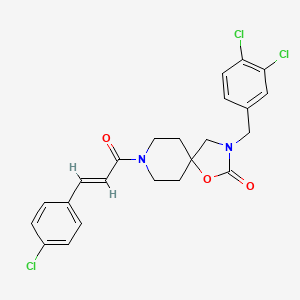

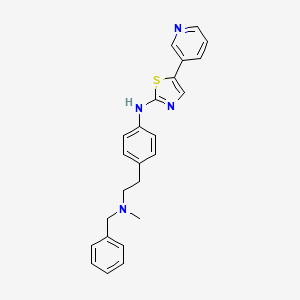

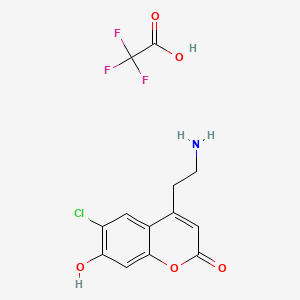

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)